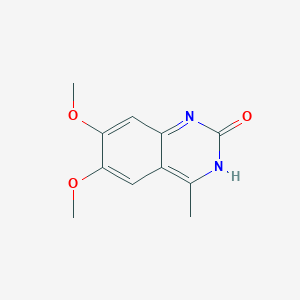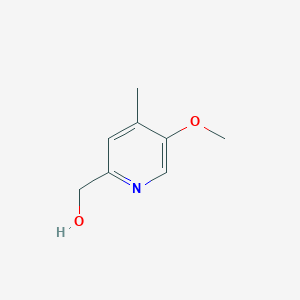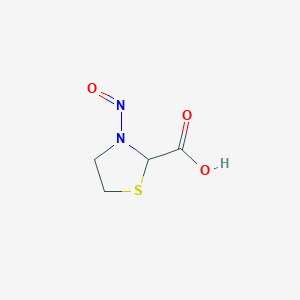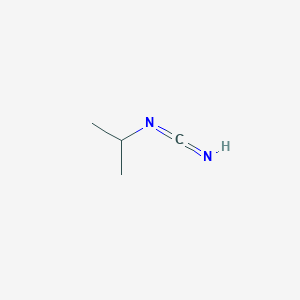
Ethyl 8-nitronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-nitronaphthalene-2-carboxylate is an organic compound derived from naphthalene, characterized by the presence of an ethyl ester group and a nitro group at the 8th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-nitronaphthalene-2-carboxylate can be synthesized through the nitration of ethyl 2-naphthoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of ethyl 8-nitro-2-naphthoate may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the purification of the product through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-nitronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: Ethyl 8-amino-2-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-nitronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthoic acid derivative, which can further interact with specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-naphthoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 1-naphthoate: Similar structure but with the ester group at a different position, leading to different reactivity and applications.
Uniqueness: Ethyl 8-nitronaphthalene-2-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
95360-99-9 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(15)10-7-6-9-4-3-5-12(14(16)17)11(9)8-10/h3-8H,2H2,1H3 |
InChI Key |
KTEYTFPXLOXMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methyl}-1,3-thiazole](/img/structure/B8566687.png)






![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)



